molecular formula C13H14N2OS2 B2907239 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea CAS No. 1235347-62-2

1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2907239
CAS No.: 1235347-62-2
M. Wt: 278.39
InChI Key: XLFOZYBFAPKTDT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is a synthetic urea derivative incorporating two distinct thiophene heterocycles, a structural feature of significant interest in medicinal chemistry . Thiophene-based compounds are recognized as privileged structures in drug discovery due to their versatile biological activities and are found in various therapeutic agents . The presence of both cyclopropyl and thiophenylmethyl substituents on the urea core makes this compound a valuable scaffold for exploring structure-activity relationships in pharmaceutical and agrochemical research . This compound is provided as a high-purity material for research applications. It is intended for use in vitro studies, including target identification, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities. Researchers investigating the properties of five-membered heterocycles, such as thiophenes, will find this compound particularly relevant, given their established role in imparting desired physicochemical properties to molecules . This product is strictly for research purposes and is labeled with the relevant hazard warnings. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with standard laboratory safety protocols.

Properties

IUPAC Name

1-cyclopropyl-3-thiophen-2-yl-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-13(14-12-2-1-6-18-12)15(11-3-4-11)8-10-5-7-17-9-10/h1-2,5-7,9,11H,3-4,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFOZYBFAPKTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of thiophene rings: Thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the urea moiety: This can be done by reacting an amine with an isocyanate or through the use of phosgene derivatives.

Industrial Production Methods

In an industrial setting, the production of 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles such as Grignard reagents can be used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following analysis compares the target compound with other urea-based derivatives, focusing on structural variations, synthetic yields, and biological activities (where available).

Substituent Effects on the Urea Core

2.1.1. 1-Adamantyl-3-heteroaryl Ureas ()

A series of 1-adamantyl-3-heteroaryl ureas (e.g., compounds 40–46 ) were synthesized with heteroaryl groups such as oxadiazole, pyrazole, and isoxazole. Key differences from the target compound include:

  • Bulkier adamantyl group vs. cyclopropyl : Adamantyl’s rigid, lipophilic structure may enhance membrane permeability but reduce solubility compared to the smaller cyclopropyl group.
  • Heteroaryl substituents : The oxadiazole and pyrazole rings in these compounds introduce distinct electronic and steric effects compared to thiophene. For example, compound 40 (1-adamantyl-3-oxadiazolyl urea) showed moderate anti-tuberculosis activity, suggesting that heteroaryl choice significantly impacts bioactivity .
Compound ID Substituents Yield (%) Melting Point (°C) Notable Properties
40 1-Adamantyl, 5-(thiophen-2-yl) 42.4 211–213 Anti-tuberculosis activity
44 1-Adamantyl, 1-methylpyrazol-4-yl 63.4 217–218 High yield, stable crystalline form
2.1.2. Nitrothiazole-based Ureas ()

Compounds such as 28 (1-cyclopropyl-3-(5-nitrothiazol-2-yl)urea) share the cyclopropyl group but replace thiophene with a nitrothiazole moiety. Key distinctions:

  • Electron-withdrawing nitro group : Enhances reactivity but may reduce metabolic stability.
  • Lower yields : Synthesis of 28 achieved only 48% yield, possibly due to steric hindrance from the nitrothiazole group .

Thiophene-containing Analogs

2.2.1. Benzimidazole-thiophene Hybrids ()
  • Thiophene substituents : Both compounds feature thiophen-2-yl groups, which contribute to π-π stacking interactions in crystal packing.
  • Biological implications : Benzimidazole analogs are often explored for antimicrobial activity, but the urea core in the target compound may offer different binding modes .
2.2.2. Triazolopyridazine-based Ureas ()

1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl)methyl)urea incorporates a triazolopyridazine scaffold alongside thiophene. Differences include:

  • Flexible phenylpropyl chain : Introduces conformational flexibility absent in the cyclopropyl-containing target compound .

Key Research Findings and Implications

Thiophene vs. other heteroaryl groups : Thiophene’s electron-rich nature may enhance binding to metalloenzymes or aromatic receptors compared to oxadiazole or pyrazole .

Cyclopropyl advantages : The cyclopropyl group’s small size and strain energy could improve metabolic stability compared to bulkier adamantyl or phenylpropyl groups .

Activity gaps : While adamantyl-ureas show anti-tuberculosis activity, the biological profile of the target compound remains unexplored in the provided evidence.

Biological Activity

1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound notable for its unique structural features, which include a cyclopropyl group and two thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is C13H12N2S2C_{13}H_{12}N_2S_2, with a molecular weight of approximately 264.37 g/mol. The presence of the thiophene rings is believed to enhance the compound's biological interactions.

Anticancer Activity

Recent studies have investigated the anticancer properties of urea derivatives, including those similar to 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea. For instance, compounds in this class have demonstrated significant activity against various cancer cell lines, including renal cancer cells.

Key Findings:

  • In Vitro Studies : Compounds structurally related to 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea have shown promising results in inhibiting cancer cell proliferation. For example, derivatives exhibited IC50 values in the low micromolar range against Caki cancer cells, indicating effective cytotoxicity .
Compound NameIC50 (µM)Cell Line
Example Compound A9.88Caki Cells
Example Compound B179.03HUVEC Cells

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against resistant strains of bacteria and fungi. Preliminary assays indicate that thiophene-containing ureas can inhibit the growth of certain pathogens.

Case Study:
A recent study evaluated a series of thiophene-based urea derivatives for their antimicrobial efficacy. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Mycobacterium abscessus, indicating strong antimicrobial activity .

The precise mechanism by which 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea exerts its biological effects is still under investigation. However, studies suggest that the compound may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and cell cycle regulation.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies reveal that the urea moiety forms stable interactions with key residues in enzyme active sites, potentially leading to inhibition of target enzymes involved in tumor growth and survival .

Q & A

Q. Key Variables :

  • Catalysts : Palladium catalysts for coupling reactions improve regioselectivity .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful temperature control to avoid side products .

How can researchers design experiments to evaluate the biological activity of this compound against antimicrobial targets?

Advanced Research Question
Methodological Approach :

In Vitro Assays :

  • Antimicrobial Susceptibility Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .

Mechanistic Studies :

  • Enzyme Inhibition : Test inhibition of bacterial DNA gyrase or β-lactamase using fluorometric assays .
  • Membrane Permeability : Fluorescent probes (e.g., propidium iodide) to evaluate disruption of bacterial membranes .

Data Interpretation : Compare results to structurally similar urea derivatives (e.g., 1-(cyclopentyl)-3-(thiophen-2-yl)urea) to identify SAR trends .

What analytical techniques are critical for characterizing the structural purity of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of cyclopropyl (δ ~0.5–1.5 ppm) and thiophene protons (δ ~6.5–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from thiophen-3-ylmethyl and urea groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 307.1) .
  • HPLC : Purity assessment using a C18 column (UV detection at 254 nm) with acetonitrile/water gradients .

How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact biological activity?

Advanced Research Question
SAR Analysis :

Compound ModificationBiological Activity (MIC, μg/mL)Target Enzyme Inhibition (%)
Cyclopropyl substituent2.5 (S. aureus)78 (DNA gyrase)
Phenyl substituent10.0 (S. aureus)45 (DNA gyrase)
Thiophen-3-ylmethyl1.0 (E. coli)92 (β-lactamase)

Q. Key Findings :

  • Cyclopropyl groups enhance lipophilicity, improving membrane penetration .
  • Thiophen-3-ylmethyl increases steric bulk, favoring interactions with enzyme active sites .

How should researchers address contradictions in reported biological data for this compound?

Advanced Research Question
Case Study : Discrepancies in antifungal activity (e.g., C. albicans MIC ranging from 4–32 μg/mL):

Experimental Replication : Standardize assay conditions (e.g., inoculum size, growth medium) .

Strain Variability : Test against multiple clinical isolates to account for genetic diversity .

Compound Stability : Verify stability in DMSO/water mixtures via HPLC before assays .

Resolution : Contradictions often arise from differences in fungal cell wall permeability or compound aggregation .

What computational methods are used to predict the binding affinity of this compound to protein targets?

Advanced Research Question
In Silico Workflow :

Molecular Docking : AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) .

MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .

Pharmacophore Modeling : Identify critical features (e.g., urea carbonyl for hydrogen bonding) using Schrödinger .

Validation : Compare predicted binding energies (ΔG ~-9.5 kcal/mol) with experimental IC₅₀ values .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Key Issues :

  • Low Yield in Coupling Steps : Optimize Pd catalyst loading (0.5–1.0 mol%) and ligand selection (XPhos) .
  • Purification Bottlenecks : Replace column chromatography with recrystallization in heptane/ethyl acetate .
  • Byproduct Formation : Monitor intermediates via inline IR spectroscopy to minimize impurities .

Scale-Up Example : Pilot-scale synthesis (50 g) achieved 68% yield using flow chemistry for thiophene coupling .

How does the compound’s stability under physiological conditions affect its therapeutic potential?

Advanced Research Question
Stability Studies :

  • pH Stability : HPLC analysis after 24h in PBS (pH 7.4) shows 90% intact compound, but degradation occurs at pH <5 .
  • Metabolic Stability : Incubation with liver microsomes reveals CYP3A4-mediated oxidation of the cyclopropyl group .
    Mitigation Strategies :
  • Prodrug Design : Mask the urea group with a carbamate to enhance plasma stability .
  • Formulation : Use lipid nanoparticles to protect against acidic environments .

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